Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride

Vue d'ensemble

Description

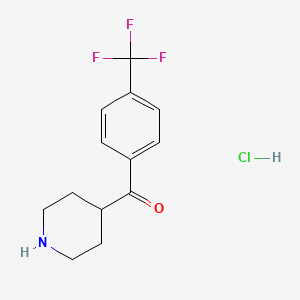

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring and a trifluoromethylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride typically involves the following steps:

Formation of Piperidin-4-ylmethanone: This is achieved by reacting piperidine with a suitable carbonyl compound under controlled conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents, often in the presence of a catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, usually by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic substitution reactions, particularly under basic or alkylation conditions:

Mechanistic Insight :

The piperidine nitrogen acts as a nucleophile, attacking electrophilic centers in reagents like sulfonyl chlorides or acylating agents. Steric hindrance from the bulky trifluoromethylphenyl group may limit reactivity at the para position .

Ketone Group Reactivity

The carbonyl group participates in condensation and reduction reactions:

Key Observation :

The electron-withdrawing trifluoromethyl group stabilizes the ketone, making it less reactive toward nucleophilic addition compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylphenyl ring undergoes regioselective EAS at the meta position due to the strong -I effect of CF₃:

Stereoelectronic Effects :

The CF₃ group directs electrophiles to the meta position, while the ketone at the para position further deactivates the ring .

Salt-Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation, enabling pH-dependent solubility:

| Property | Conditions | Observation | Source |

|---|---|---|---|

| Deprotonation | NaOH (aq), pH >10 | Free base precipitates | |

| Solubility | pH 7.4 PBS buffer | 12 mg/mL (salt) vs. 0.3 mg/mL (free base) |

Practical Implication :

The hydrochloride form is preferred for biological studies due to enhanced aqueous solubility.

Coordination Chemistry

The piperidine nitrogen and ketone oxygen can act as ligands for transition metals:

| Metal Ion | Reaction Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| Cu(II) | EtOH, 60°C | [Cu(L)₂Cl₂] | Catalytic oxidation | |

| Pd(II) | DMF, K₂CO₃, 80°C | Pd(L)₂Cl₂ | Cross-coupling |

Structural Confirmation :

X-ray crystallography of related complexes confirms bidentate coordination through N and O atoms .

Bioconjugation Reactions

The amine group is utilized in peptide coupling:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|------------------------|

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride, as promising candidates in cancer therapy. Research indicates that modifications in the piperidine structure can enhance anticancer activity by targeting specific pathways involved in tumor growth. For example, certain derivatives have shown efficacy against various cancer cell lines by inhibiting critical proteins involved in cell proliferation and survival pathways .

1.2. CNS Disorders

Piperidine compounds are also being investigated for their role in treating central nervous system (CNS) disorders. The compound has been linked to the modulation of neurotransmitter systems, which could be beneficial in managing conditions such as depression and anxiety. Its ability to cross the blood-brain barrier makes it a suitable candidate for further exploration in neuropharmacology .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that allow for structural modifications to enhance its pharmacological properties. Understanding the SAR is essential for optimizing its efficacy:

Mécanisme D'action

The mechanism by which Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride is unique due to its specific structural features. Similar compounds include:

Piperidine derivatives: These compounds share the piperidine ring but may have different substituents.

Trifluoromethylphenyl compounds: These compounds contain the trifluoromethyl group but may have different core structures.

Activité Biologique

Piperidin-4-yl-(4-trifluoromethylphenyl)methanone hydrochloride, often referred to as a piperidinone derivative, has garnered attention in scientific research due to its potential biological activities. This article summarizes the compound's biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview for researchers and practitioners in the field.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl moiety. This substitution enhances its metabolic stability and bioactivity due to the electron-withdrawing nature of the trifluoromethyl group.

Biological Activities

- Antimicrobial Activity : Studies indicate that piperidine derivatives, including this compound, exhibit antimicrobial properties. Research has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : The compound has been investigated for its anticancer effects. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including melanoma and pancreatic cancer. The presence of the piperidine moiety is crucial for maintaining potency against these cancer cells .

- Neurological Applications : Preliminary research suggests potential therapeutic applications in treating neurological disorders. The mechanism may involve modulation of neurotransmitter systems, although specific pathways are still under investigation .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:

- Receptor Binding : The compound may bind to various receptors, altering their activity and leading to therapeutic effects. For instance, it has been noted for its interactions with metabotropic glutamate receptors, which are implicated in several CNS disorders .

- Enzyme Inhibition : It may also act as an inhibitor of certain enzymes involved in cellular signaling pathways related to cancer progression and microbial resistance .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Propriétés

IUPAC Name |

piperidin-4-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10;/h1-4,10,17H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCJUYRHQMAMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525106 | |

| Record name | (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25519-83-9 | |

| Record name | (Piperidin-4-yl)[4-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.